REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[N:3]=1.C([O-])(O)=O.[Na+].CO.[Br:19]Br>O>[Br:19][C:7]1[C:2]([Cl:1])=[N:3][C:4]([O:10][CH3:11])=[N:5][C:6]=1[O:8][CH3:9] |f:1.2|
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)OC)OC
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.44 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated down
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added
|
Type
|
WASH
|
Details
|
by washing with brine
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated down
|
Type
|
CUSTOM
|
Details
|
purified (silica gel, 0-50% EtOAC/hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=NC1OC)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.06 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |